8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid
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Overview
Description
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 8th position, a fluorine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid typically involves the cyclization of intermediate compounds. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. For example, using a microwave synthesizer, the reaction time can be reduced to 110-210 seconds with yields ranging from 91-96% .
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Condensation Reagents: Such as carbodiimides for amide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while condensation with amines can produce various amide derivatives .
Scientific Research Applications
8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets such as h TopoIIα, an enzyme involved in DNA replication.
Pharmaceutical Research: It is explored for its potential as a lead compound in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as h TopoIIα. Docking studies have shown that the compound can bind to the ATPase domain of h TopoIIα, inhibiting its activity and leading to the disruption of DNA replication in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid: Similar in structure but with different substituents at the 7th position.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: An intermediate in the synthesis of 8-Amino-6-fluoro-7-methylquinoline-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, fluoro, and methyl groups on the quinoline ring makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-8(12)4-7-6(11(15)16)2-3-14-10(7)9(5)13/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
NLRYZRVLNHRMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1F)C(=O)O)N |
Origin of Product |
United States |
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